molecular formula C9H11N3O B2506153 2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one CAS No. 1017589-95-5

2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one

Cat. No. B2506153
CAS RN: 1017589-95-5
M. Wt: 177.207
InChI Key: VNNQOIMIZYDMKM-UHFFFAOYSA-N
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Description

The compound 2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one is a heterocyclic compound that belongs to the class of pyrimidinones. This class of compounds is known for its diverse range of biological activities and is often explored for potential therapeutic applications. The papers provided discuss various synthetic methods and biological activities of related compounds, which can offer insights into the chemistry and applications of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the aza-Wittig reaction, which is a versatile method for constructing nitrogen-containing rings. For instance, 2-Alkylamino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-ones were synthesized using aza-Wittig reaction followed by reaction with aliphatic primary amines . Similarly, 3,5,6,7-Tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ones were synthesized through base-catalyzed reactions involving carbodiimides obtained from aza-Wittig reactions . These methods highlight the potential synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrimidinones is characterized by a pyrimidine ring fused with other rings, which can significantly influence the compound's electronic and steric properties. The synthesis of quaternized 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones revealed insights into the electronic nature of these compounds, showing a marked pi-electron deficiency that affects their stability . This information is crucial for understanding the reactivity and molecular interactions of this compound.

Chemical Reactions Analysis

The chemical reactivity of pyrimidinones is influenced by their functional groups and the overall molecular framework. For example, the synthesis of new bioactive derivatives from 3-amino-2-mercapto-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one involved reactions with various substituents, leading to compounds with anti-inflammatory and antimicrobial activities . These reactions demonstrate the versatility of pyrimidinones in undergoing chemical transformations to yield biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinones, such as solubility, melting point, and stability, are determined by their molecular structure. The quaternized 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones, for instance, showed susceptibility to hydration and ring opening under certain conditions, indicating a delicate balance between stability and reactivity . These properties are essential for the practical application of these compounds in biological systems or as pharmaceutical agents.

Scientific Research Applications

Microwave Assisted Synthesis Applications

Microwave-assisted synthesis techniques have been utilized to develop novel thiadiazolothienopyrimidines, demonstrating a valuable application in chemical synthesis. The process involves the formation of intermediates like 3-Amino-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one, which is then further synthesized into a series of compounds under microwave irradiation (Prasad, Raziya, & Kishore, 2007).

Synthesis of Pyrimido[1,2-b][1,2,4,5]tetrazines

In chemical research, derivatives containing the cyclohepta4′,5′thieno[2′,3′:4,5]pyrimido[1,2-b][1,2,4,5]-tetrazin-6-one system have been synthesized, showcasing the compound's adaptability in forming complex molecular structures. The reaction mechanisms and biological activity of these compounds have also been evaluated, reflecting the compound's significance in medicinal chemistry (Hassan, 2006).

Mechanism of Action

The compound is related to an oral calcitonin gene-related peptide (CGRP) antagonist used in clinical trials for treating migraines . CGRP antagonists work by blocking the action of CGRP, a molecule that plays a key role in the transmission of pain signals during migraines .

properties

IUPAC Name

2-amino-6,7,8,9-tetrahydrocyclohepta[d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-9-11-5-6-7(12-9)3-1-2-4-8(6)13/h5H,1-4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNQOIMIZYDMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=CN=C(N=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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